pyridin-1-ium-2-yl N,N-dimethylcarbamate chloride
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Overview
Description
pyridin-1-ium-2-yl N,N-dimethylcarbamate chloride is a chemical compound with the molecular formula C8H11ClN2O2. It is a derivative of carbamic acid and is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridyl group attached to the carbamic acid moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, 2-pyridyl ester, hydrochloride typically involves the reaction of dimethylcarbamoyl chloride with 2-hydroxypyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
pyridin-1-ium-2-yl N,N-dimethylcarbamate chloride undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form dimethylamine and 2-pyridylcarbamic acid.
Substitution: It can undergo nucleophilic substitution reactions where the dimethylcarbamoyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Dimethylamine and 2-pyridylcarbamic acid.
Substitution: Various substituted carbamates.
Oxidation and Reduction: Different oxidized or reduced derivatives of the original compound.
Scientific Research Applications
pyridin-1-ium-2-yl N,N-dimethylcarbamate chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Industry: Utilized in the manufacture of pesticides and herbicides due to its ability to inhibit specific biological pathways.
Mechanism of Action
The mechanism of action of carbamic acid, dimethyl-, 2-pyridyl ester, hydrochloride involves the inhibition of enzymes by forming a covalent bond with the active site. This prevents the enzyme from catalyzing its substrate, leading to a decrease in the overall reaction rate. The compound targets specific molecular pathways, making it useful in various biochemical applications.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, dimethyl-, 3-pyridyl ester
- Carbamic acid, dimethyl-, 4-pyridyl ester
- Carbamic acid, dimethyl-, phenyl ester
Uniqueness
pyridin-1-ium-2-yl N,N-dimethylcarbamate chloride is unique due to the position of the pyridyl group, which influences its reactivity and binding affinity to enzymes. This positional difference can lead to variations in biological activity and chemical properties compared to its isomers and other similar compounds.
Properties
CAS No. |
101491-76-3 |
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Molecular Formula |
C8H11ClN2O2 |
Molecular Weight |
202.64 g/mol |
IUPAC Name |
pyridin-1-ium-2-yl N,N-dimethylcarbamate;chloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-10(2)8(11)12-7-5-3-4-6-9-7;/h3-6H,1-2H3;1H |
InChI Key |
XMPAAUQMEHXKFZ-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OC1=CC=CC=[NH+]1.[Cl-] |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC=[NH+]1.[Cl-] |
Synonyms |
CARBAMIC ACID, DIMETHYL-, 2-PYRIDYL ESTER, HYDROCHLORIDE |
Origin of Product |
United States |
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